![molecular formula C10H9NO5 B1302745 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20197-92-6](/img/structure/B1302745.png)
6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C10H9NO5 . It has a molecular weight of 223.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves the addition of 2-amino-4,5-dimethoxybenzoic acid to THF, followed by the addition of benzyl chloroformate . The mixture is then refluxed overnight, evaporated to dryness, and the residue is vacuum evaporated . Ether is poured on the residue, PBr3 is added, and the mixture is refluxed for 48 hours . The reaction mixture is filtered and washed with ether .Molecular Structure Analysis
The InChI code for 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is 1S/C10H9NO5/c1-14-7-3-5-6 (4-8 (7)15-2)11-10 (13)16-9 (5)12/h3-4H,1-2H3, (H,11,13) .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.55 mg/ml .Scientific Research Applications
Synthesis and Derivative Formation
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione, a derivative of isatoic anhydride, is a significant building block for synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, benzodiazepines, and other derivatives, through methods like oxidation and cyclization of related compounds (Bogdanov & Mironov, 2016).
Biological Activity
A novel series of derivatives demonstrated significant anti-bacterial and anti-oxidant activities. For instance, certain derivatives showed potent activity against specific bacterial pathogens and exhibited promising anti-fungal and anti-oxidant properties (Sunitha & Brahmeshwari, 2021). Additionally, derivatives synthesized from heterocyclic anhydrides revealed notable antimicrobial and antioxidant capacities in various assays (Sarmiento-Sánchez et al., 2014).
Chemical Synthesis and Catalysis
The compound is used in the synthesis of diverse heterocycles. For instance, it's involved in the preparation of dihydro-1,3-oxazine derivatives and related substituted uracils, demonstrating its versatility in chemical synthesis (Ahmed, Lofthouse, & Shaw, 1974). Moreover, its involvement in one-pot synthesis using novel catalysts, like CuO@RHA/MCM-41 nanocomposite, highlights its role in green chemistry applications (Nikpassand, Fekri, & Pourahmad, 2018).
Structural Studies
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is also significant in structural studies. Research focusing on related compounds, like Droxicam, using techniques like X-ray crystallography and NMR spectroscopy, enhances our understanding of the structural properties of these compounds (Frigola, 1988).
Potential Pharmaceutical Applications
While specific applications in pharmaceuticals weren't directly found for 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione, its derivatives and related compounds show promise in this area. For instance, benzoxazine-fused triazoles have been investigated as potential diuretic agents, indicating the broader pharmaceutical potential of this class of compounds (Ravikumar et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazines and anhydrides are often used in the synthesis of pharmaceuticals and bioactive compounds . They can interact with a variety of biological targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of benzoxazines and anhydrides can vary widely, depending on their specific structure and the biological target they interact with. Generally, they can undergo nucleophilic attack, leading to the formation of new bonds and the release of a leaving group .
Biochemical Pathways
Benzoxazines and anhydrides can be involved in a variety of biochemical pathways, depending on their specific structure and the biological system they are introduced to. They can affect cell proliferation , but the specific pathways involved would depend on the exact compound and the biological context.
Result of Action
The result of the action of benzoxazines and anhydrides can vary widely, depending on their specific structure and the biological system they interact with. For example, some benzoxazines have been found to inhibit cell proliferation .
properties
IUPAC Name |
6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCMBUPQTWNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374322 | |
Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20197-92-6 | |
Record name | 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20197-92-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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